2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane
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Overview
Description
8,9-Epoxylimonene is an oxygenated derivative of limonene, a monoterpene commonly found in the peels of citrus fruits. This compound is characterized by the presence of an epoxide group at the 8,9-position of the limonene molecule. It is a valuable intermediate in the production of various fine chemicals, including flavors, fragrances, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8,9-Epoxylimonene is typically synthesized through the epoxidation of limonene. One common method involves the use of titanium silicate catalysts such as TS-1 and Ti-SBA-15 in the presence of hydrogen peroxide as the oxidizing agent. The reaction is carried out in methanol as a solvent at temperatures ranging from 0°C to 120°C . The reaction time can vary from 0.5 to 24 hours, depending on the desired yield and selectivity .
Industrial Production Methods: In industrial settings, the epoxidation of limonene is often performed using titanium silicate catalysts like Ti-MCM-41 and Ti-MWW. These catalysts are known for their high selectivity and efficiency in producing epoxide compounds. The process involves the use of t-butyl hydroperoxide as the oxidant and is conducted under controlled temperature and pressure conditions to maximize the yield of 8,9-Epoxylimonene .
Chemical Reactions Analysis
Types of Reactions: 8,9-Epoxylimonene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diepoxides and other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, t-butyl hydroperoxide, and molecular oxygen are commonly used oxidants.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: 1,2,8,9-Diepoxylimonene, carveol, and carvone.
Reduction: 8,9-Epoxylimonene diol.
Substitution: Various substituted epoxides depending on the reagents used.
Scientific Research Applications
8,9-Epoxylimonene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8,9-Epoxylimonene involves its interaction with various molecular targets and pathways:
Epoxide Group Reactivity: The epoxide group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Oxidative Stress: It can induce oxidative stress in microbial cells, leading to cell death.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
1,2-Epoxylimonene: Another epoxide derivative of limonene, differing in the position of the epoxide group.
Carveol: An oxygenated derivative of limonene with a hydroxyl group at the 6-position.
Carvone: A ketone derivative of limonene with a carbonyl group at the 6-position.
Uniqueness: 8,9-Epoxylimonene is unique due to its specific epoxide group position, which imparts distinct chemical reactivity and biological activity compared to other limonene derivatives. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
28098-67-1 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-methyl-2-(4-methylcyclohex-3-en-1-yl)oxirane |
InChI |
InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3 |
InChI Key |
PJGRMBOWSWHGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C2(CO2)C |
Origin of Product |
United States |
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